Beta-Amyloid peptides are produced through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. This process can yield various lengths of beta-amyloid, with beta-Amyloid (1-40) and beta-Amyloid (1-42) being the most studied forms. The shorter fragments, including beta-Amyloid (1-11), are often used in research to understand the early stages of aggregation and their potential neurotoxic effects.
Beta-Amyloid (1-11) falls under the classification of neuropeptides and is specifically categorized as an amyloidogenic peptide. It is part of a broader group of peptides that are associated with neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of beta-Amyloid (1-11) can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. A common approach involves using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where each amino acid is protected during synthesis to prevent unwanted reactions.
In a typical synthesis protocol, the resin-bound peptide is subjected to deprotection steps using trifluoroacetic acid. Following deprotection, cleavage from the resin is performed, often using a mixture of solvents such as acetonitrile and water. High-performance liquid chromatography (HPLC) is then employed to purify the synthesized peptide, ensuring high purity levels necessary for biological studies .
The molecular structure of beta-Amyloid (1-11) consists of a linear chain of eleven amino acids: aspartic acid, glutamic acid, valine, phenylalanine, tyrosine, serine, glycine, alanine, proline, threonine, and leucine. The specific arrangement and interactions between these amino acids contribute to its propensity to aggregate into fibrillar structures.
The molecular weight of beta-Amyloid (1-11) is approximately 1,200 Da. The peptide's sequence influences its secondary structure, which may include random coil or alpha-helical conformations under certain conditions .
Beta-Amyloid (1-11) can undergo various chemical reactions that lead to its aggregation. These include oxidation reactions that can modify side chains and promote intermolecular interactions that facilitate fibril formation. Additionally, beta-Amyloid can interact with metal ions such as copper and zinc, which may influence its aggregation behavior.
The aggregation process typically involves nucleation followed by elongation phases. Techniques such as atomic force microscopy have been utilized to visualize these aggregates at different stages .
The mechanism by which beta-Amyloid (1-11) exerts its effects on neuronal cells involves its ability to aggregate and form oligomers that disrupt cellular membranes and interfere with synaptic function. These oligomers can induce oxidative stress and inflammation within neural tissues.
Studies have indicated that even small aggregates can be neurotoxic and contribute to synaptic dysfunction observed in Alzheimer's disease models . The precise pathways through which these aggregates exert toxicity are still under investigation but involve complex interactions with cellular receptors and signaling pathways.
Beta-Amyloid (1-11) is typically a white powder at room temperature and is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water. Its stability can be influenced by pH and temperature conditions.
The peptide exhibits amphiphilic characteristics due to its hydrophobic amino acid residues interspersed with polar ones. This property facilitates its aggregation behavior in aqueous environments .
Relevant data indicates that beta-Amyloid peptides tend to form higher-order structures under physiological conditions, contributing to their pathological roles in neurodegeneration.
Beta-Amyloid (1-11) serves as a critical tool in Alzheimer's disease research. It is used for:
The amyloid hypothesis, first formally proposed in 1992, positioned β-amyloid (Aβ) aggregates as the central driver of Alzheimer's disease (AD) pathology [5] [8]. Early biochemical characterization identified Aβ as a 4-kDa peptide derived from amyloid precursor protein (APP), with full-length isoforms (Aβ40/42) becoming the primary research focus due to their presence in senile plaques [1] [9]. For decades, scientific attention centered on the hydrophobic C-terminal domains (e.g., residues 31-42) believed to mediate Aβ aggregation and neurotoxicity. The N-terminal region (1-11) was largely overlooked until the 2000s, when research revealed its critical role in mediating Aβ solubility, immunogenicity, and inflammatory interactions [6] [10]. This shift recognized that the N-terminal domain, though not directly involved in β-sheet formation, significantly influences Aβ's pathophysiological behavior through distinct mechanisms.
The beta-amyloid (1-11) fragment encompasses the first 11 amino acids (DAEFRHDSGYE) of full-length Aβ peptides. This hydrophilic domain exhibits structural plasticity, adopting different conformations depending on environmental conditions:
Table 1: Key Structural Features of Beta-Amyloid (1-11)
Position | Amino Acid | Structural Role | Functional Consequence |
---|---|---|---|
1 | Asp (D) | N-terminal charge | Influences solubility & clearance |
3 | Glu (E) | Anionic residue | Mediates receptor interactions |
7 | Asp (D) | Charge center | Critical for contact system activation |
11 | Glu (E) | C-terminal charge | Stabilizes domain conformation |
Functionally, this domain acts as an immunodominant epitope, with antibodies against the N-terminus demonstrating higher plaque-binding efficiency than those targeting central or C-terminal regions [9]. Biophysical studies reveal that residues 1-11 enhance Aβ solubility and delay aggregation kinetics by shielding hydrophobic C-terminal domains [2] [4]. The region also contains metal-binding sites (Cu²⁺/Zn²⁺) between Asp1-His6-His13 that may contribute to oxidative stress in AD brains [9].
The amyloid cascade hypothesis originally proposed fibrillar Aβ deposition as the primary trigger for tau pathology and neurodegeneration [5] [7]. However, clinical-pathological discrepancies revealed weak correlations between plaque burden and cognitive decline, prompting reevaluation of the hypothesis [1] [7]. Research on beta-amyloid (1-11) contributed significantly to three paradigm shifts:
Soluble oligomer paradigm: Investigations revealed that the N-terminal domain remains exposed in soluble oligomers, enabling interactions with neuronal receptors (e.g., PrPᴬᴮ) and synaptic toxicity independent of fibril formation [4] [8].
Inflammatory amplification: The 1-11 domain was identified as the critical site for contact system activation. Through its anionic residues, it binds Factor XII and triggers proteolytic cascades leading to bradykinin release, inflammation, and vascular dysfunction [6] [10].
Table 2: Experimental Evidence for Region 1-11 in Contact System Activation
Aβ Fragment Tested | HK Cleavage | Bradykinin Release | Dependence on Factor XII |
---|---|---|---|
Full-length Aβ (1-42) | +++ | +++ | Yes |
Fragment 1-11 | +++ | +++ | Yes |
Fragment 12-28 | - | - | N/A |
Fragment 25-35 | - | - | N/A |
Scrambled 1-11 | - | - | N/A |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8